BenchChemオンラインストアへようこそ!

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

Organic Synthesis Medicinal Chemistry Cross-Coupling

Secure a critical synthetic handle for your medicinal chemistry projects. Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (CAS 1638759-79-1) features a strategic 4-bromo substitution, enabling efficient Suzuki-Miyaura cross-coupling for diversifying the indazole core as highlighted in recent PKMYT1 inhibitor patent literature. Its orthogonal 6-methyl ester offers a secondary functionalization vector, making it a non-fungible and versatile building block. Choose 98% purity for reliable reactivity and consistent results in your structure-activity relationship (SAR) studies.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.098
CAS No. 1638759-79-1
Cat. No. B2896823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
CAS1638759-79-1
Molecular FormulaC10H9BrN2O2
Molecular Weight269.098
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br
InChIInChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3
InChIKeyOFWJGTGDYFQZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (CAS 1638759-79-1): Procurement Baseline for a Specialized Indazole Scaffold


Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (CAS: 1638759-79-1) is a heteroaromatic compound belonging to the indazole class, characterized by a bromine atom at the 4-position and a methyl ester at the 6-position of the core bicycle . This specific substitution pattern positions it as a valuable intermediate in medicinal chemistry, particularly for constructing more complex molecules via cross-coupling reactions . It is commercially available as a research chemical with a typical purity specification of 98% . The molecular formula is C10H9BrN2O2, and its molecular weight is approximately 269.09 g/mol [1].

The Risks of Unverified Substitution for Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate in Research


In the absence of direct comparative biological data, the primary risk of substituting this compound lies in its role as a synthetic intermediate. The presence of the bromine atom at the 4-position is a critical handle for specific palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. Replacing it with a non-halogenated analog, a chloro- or iodo- derivative, or a regioisomer (e.g., 5- or 7-bromo) would alter the reactivity profile, potentially leading to synthetic failure or the generation of a different final product. Furthermore, patents in related fields suggest that specific substitution patterns on the indazole core are essential for achieving potent kinase inhibition [2][3]. Therefore, while the exact biological consequence of substituting this specific compound remains unquantified, the structural integrity it provides for synthetic pathways is non-fungible without rigorous re-validation.

Quantitative Differentiation Guide for Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate


Synthetic Utility: Enabling Palladium-Catalyzed Cross-Coupling Reactions

This compound is specifically designed for use in palladium-catalyzed cross-coupling reactions, a function that its non-halogenated analog, methyl 1-methyl-1H-indazole-6-carboxylate (CAS 1007219-73-9), cannot perform. The presence of the C4-bromo substituent is the essential functional group for oxidative addition, a key step in Suzuki-Miyaura couplings [1]. The specific synthetic route using 2-fluoro-4-bromobenzaldehyde and methylhydrazine achieves an 85% yield for the intermediate 6-bromo-1-methylindazole, demonstrating an optimized pathway that avoids undesired isomers .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Structural Relevance to PKMYT1 Kinase Inhibitor Patents

While direct activity data for this specific compound is unavailable, its core structure—a 4-substituted indazole-6-carboxylate—is explicitly within the scope of recent patent applications for novel PKMYT1 kinase inhibitors (WO 2024/179948 A1) [1]. These patents describe a series of indazole compounds for treating cancer, demonstrating that this substitution pattern is of significant interest for medicinal chemistry programs targeting this kinase [2]. This provides a class-level inference that the scaffold is privileged for this target.

Oncology Kinase Inhibition Patent Analysis

Potential for Enhanced Lipophilicity Compared to Non-Halogenated Analogs

The introduction of a bromine atom at the 4-position is expected to increase the compound's lipophilicity compared to its non-halogenated analog, methyl 1-methyl-1H-indazole-6-carboxylate. This is a general physicochemical principle; research on indazole derivatives indicates that the presence of halogens can enhance binding affinity and improve membrane permeability by increasing lipophilicity . While no LogP or LogD data were found for this specific compound, the class-level inference suggests it may possess more favorable physicochemical properties for cell-based assays than its non-brominated counterpart .

ADME Physicochemical Properties Drug Design

Validated Application Scenarios for Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate


Synthesis of 4-Aryl/ Heteroaryl-Indazole-6-Carboxylate Libraries

This compound is ideally suited as a starting material for generating diverse libraries of 4-substituted indazole-6-carboxylates via Suzuki-Miyaura cross-coupling. This application directly leverages the quantitative evidence of its synthetic utility as a reactive building block [1]. Researchers can reliably replace the bromine atom with a wide range of aryl, heteroaryl, or alkenyl groups to explore structure-activity relationships (SAR) around the 4-position of the indazole core.

Exploration of PKMYT1 Kinase Inhibitor Chemical Space

Based on class-level evidence from recent patent literature (WO 2024/179948 A1), this compound serves as a logical starting point for synthesizing and evaluating novel PKMYT1 kinase inhibitors [2]. While its own activity is unknown, it represents a commercially available fragment that maps directly onto the core of claimed inhibitor structures. This allows research groups to efficiently build and test focused compound sets within this pharmacologically relevant series. [3]

Development of Indazole-Based Kinase Probes for Oncology Research

The indazole core is a recognized scaffold in kinase inhibitor research, including targets like EGFR [4]. This compound's specific substitution pattern (4-Br, 6-CO2Me) offers a functionalized starting point for creating probe molecules to investigate these targets. The structural features provide two orthogonal vectors for chemical elaboration: cross-coupling at the C4 position and further functionalization of the C6 ester. This makes it a versatile tool for medicinal chemists developing new chemical probes for target validation and pathway dissection in cancer biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.